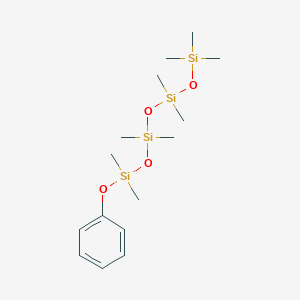
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a phenoxy group attached to a tetrasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane typically involves the reaction of phenol with a siloxane precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the phenoxy group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted siloxanes depending on the substituent introduced.
Scientific Research Applications
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants.
Mechanism of Action
The mechanism by which 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane exerts its effects involves interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the siloxane backbone provides structural stability. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,5,5,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,5,5,7,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
Uniqueness
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane stands out due to the presence of the phenoxy group, which imparts unique chemical and physical properties. This differentiates it from other similar siloxane compounds that may lack this functional group, thereby expanding its range of applications and enhancing its performance in specific contexts.
Properties
CAS No. |
78825-00-0 |
|---|---|
Molecular Formula |
C15H32O4Si4 |
Molecular Weight |
388.75 g/mol |
IUPAC Name |
[dimethyl(phenoxy)silyl]oxy-[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H32O4Si4/c1-20(2,3)17-22(6,7)19-23(8,9)18-21(4,5)16-15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
FUARKAADDBFVTP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















